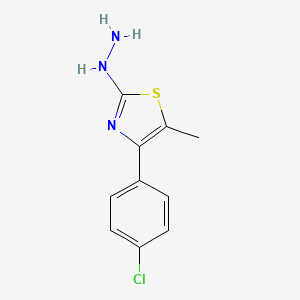
6-Methyl-2-(methylamino)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H10N2O It is a derivative of nicotinaldehyde, featuring a methyl group at the 6th position and a methylamino group at the 2nd position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylamino)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl nicotinaldehyde.
Amination Reaction: The 6-methyl nicotinaldehyde undergoes an amination reaction with methylamine. This reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
6-Methyl-2-(methylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: 6-Methyl-2-(methylamino)nicotinic acid.
Reduction: 6-Methyl-2-(methylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-Methyl-2-(methylamino)nicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 6-Methyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Methyl-2-aminonicotinaldehyde: Lacks the methyl group on the amino group.
2-(Methylamino)nicotinaldehyde: Lacks the methyl group on the pyridine ring.
6-Methyl-2-(dimethylamino)nicotinaldehyde: Contains an additional methyl group on the amino group.
Uniqueness
6-Methyl-2-(methylamino)nicotinaldehyde is unique due to the specific positioning of the methyl and methylamino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
6-methyl-2-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-7(5-11)8(9-2)10-6/h3-5H,1-2H3,(H,9,10) |
InChIキー |
IGXFZYPOXNSUBF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



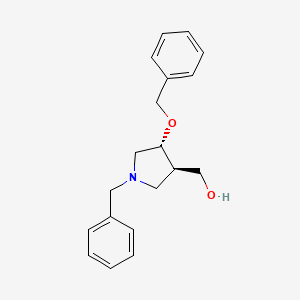
![2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11767618.png)
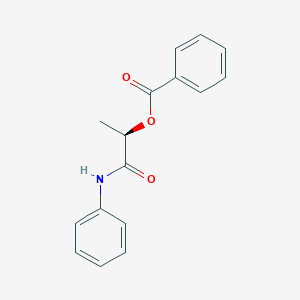
![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)
![Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B11767646.png)
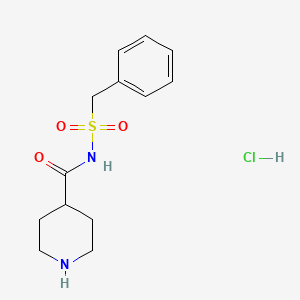

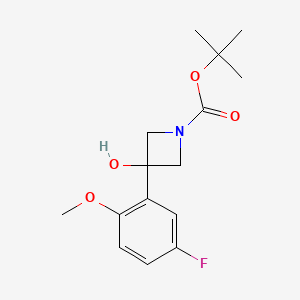

![2H-Pyrrolo[2,3-D]thiazole](/img/structure/B11767667.png)
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11767672.png)
